Tragacanthin vs. Bassorin & Gum Tragacanth: Viscosity & Rheology
At a 1% concentration and 25°C in the absence of salt, bassorin solutions exhibited the highest viscosity and shear-thinning behavior among the fractions, while tragacanthin displayed rheological properties characteristic of a semi-dilute to concentrated solution of entangled, random coil polymers [1]. Furthermore, in the presence of NaCl, the final viscosity of bassorin decreased to less than that of tragacanthin, and the calculated activation energy indicated that tragacanthin's viscosity decreases more rapidly with increasing temperature [1].
| Evidence Dimension | Rheological Behavior and Viscosity under Salt and Temperature |
|---|---|
| Target Compound Data | Tragacanthin: Exhibits random coil polymer rheology in 1% solution; viscosity decreases more rapidly with temperature (higher activation energy); in presence of NaCl, final viscosity surpasses bassorin. |
| Comparator Or Baseline | Bassorin: Exhibits gel-like structure and highest viscosity at 1% in salt-free water; viscosity decreases less rapidly with temperature; in presence of NaCl, final viscosity is less than tragacanthin. |
| Quantified Difference | Viscosity ratio reverses in the presence of salt; tragacanthin shows higher activation energy, indicating greater temperature sensitivity. |
| Conditions | Aqueous solutions at 1% w/v concentration, 25°C, with and without NaCl. Rheological analysis via oscillatory shear and steady shear experiments. |
Why This Matters
This data is critical for formulators: the choice between tragacanthin and bassorin dictates whether the final product will be a viscous solution or a gel, especially in salt-containing formulations. Tragacanthin provides a predictable, entangled polymer solution with a higher viscosity than bassorin in saline environments, which is essential for pharmaceutical and food applications with physiological or process-relevant salt levels.
- [1] Mohammadifar MA, et al. Int J Biol Macromol. 2006 Feb 28;38(1):31-9. View Source
